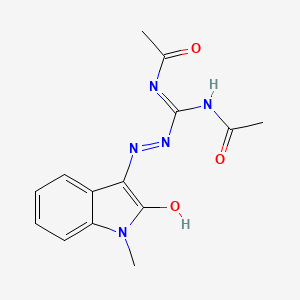
N,N'-diacetyl-N''-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reagents: Hydrazine hydrate, Acetic anhydride
- Conditions: Stirring at room temperature
Step 3: Final Product Formation
- Reagents: N,N’-diacetylhydrazine
- Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyl and carbonohydrazonic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Step 1: Preparation of Indole Core
- Starting material: Isatin (1H-indole-2,3-dione)
- Reagents: Methylamine, Acetic anhydride
- Conditions: Reflux in ethanol
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the indole core, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Methisazone (N-methylisatin-β-thiosemicarbazone)
- Isatin derivatives
Uniqueness
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H15N5O3 |
|---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
N-[N'-acetyl-N-(2-hydroxy-1-methylindol-3-yl)iminocarbamimidoyl]acetamide |
InChI |
InChI=1S/C14H15N5O3/c1-8(20)15-14(16-9(2)21)18-17-12-10-6-4-5-7-11(10)19(3)13(12)22/h4-7,22H,1-3H3,(H,15,16,20,21) |
InChI-Schlüssel |
VAFKCVQHHWPDTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=NC(=O)C)N=NC1=C(N(C2=CC=CC=C21)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369476.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B13369485.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13369486.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369490.png)
![4-(4-ethylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13369492.png)
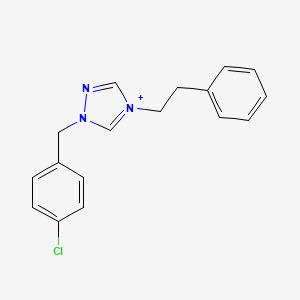
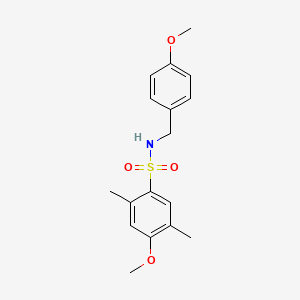

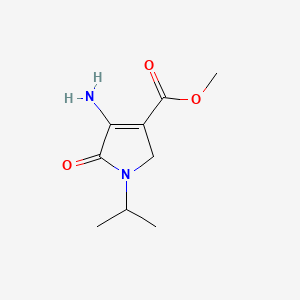
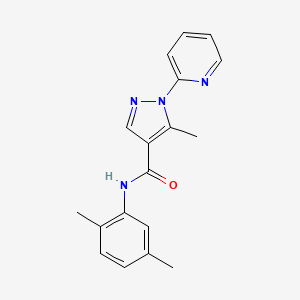
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
